Valproic acid glucuronide
Overview
Description
Synthesis Analysis
Valproic acid glucuronide is synthesized in the liver by the action of UDP-glucuronosyltransferase enzymes on valproic acid. The glucuronidation process enhances the solubility of valproic acid, facilitating its excretion. Research has shown that the glucuronide conjugate undergoes pH-dependent rearrangement to form beta-glucuronidase-resistant isomers, indicating the complexity of its metabolism and the importance of understanding its synthesis for therapeutic monitoring (Dickinson, Hooper, & Eadie, 1984).
Molecular Structure Analysis
Valproic acid glucuronide's structure includes the valproate moiety linked to glucuronic acid. This linkage increases its hydrophilicity compared to valproic acid. The molecular rearrangements it undergoes, such as acyl migration and isomerization, result in various structural isomers that may have different biological and pharmacological properties.
Chemical Reactions and Properties
The glucuronide conjugate of valproic acid participates in various chemical reactions, including hydrolysis and rearrangement. These reactions can lead to the formation of different isomers and metabolites, some of which may resist hydrolysis by beta-glucuronidase, affecting the drug's metabolism and disposition in the body (Dickinson et al., 1984).
Scientific Research Applications
Enzymatic Synthesis for Drug Interaction Investigation : A study reported the high-yield enzymatic synthesis of 1-0-valproyl-D-glucopyranuronic acid, the primary metabolite of valproic acid, for investigating drug interactions with carbenin® (Naotoshi et al., 2010).
Inhibition of Glucuronidation Reactions : Valproic acid inhibits drug and steroid glucuronidation by various UGT isoforms, suggesting that its inhibition of these reactions is not always due to simple competitive inhibition (Ethell, Anderson, & Burchell, 2003).
Impact on Clozapine Metabolism : The use of valproic acid with clozapine leads to complex changes in clozapine metabolism, including reduced N-desmethylclozapine levels and increased 5N-glucuronide formation (Smith et al., 2022).
Identification and Quantification in Intoxication : 1H NMR spectroscopy effectively identifies and quantifies valproic acid intoxication and its glucuronide, demonstrating clinical usefulness in analyzing urine samples (Azaroual et al., 1999).
Developmental Toxicity Research : Research has focused on valproic acid's placental transfer, teratogenic potential, and biochemical changes in the fetus, particularly during pregnancy (Cotariu & Zaidman, 1991).
Influence on Cerebrospinal Fluid Zidovudine Levels : Valproic acid use in a patient with AIDS resulted in increased cerebrospinal fluid zidovudine levels, potentially contributing to higher AZT levels in the brains of HIV-related encephalopathy patients (Akula et al., 1997).
Anticonvulsant and Mood Stabilizer Mechanism : Valproic acid acts through a distinct pathway that involves direct inhibition of histone deacetylase, which may explain its efficacy in treating epilepsy and bipolar disorder (Phiel et al., 2001).
Safety And Hazards
Future Directions
Recent advances in the field of pharmacogenomics have indicated variants of candidate genes that affect valproic acid efficacy and safety . Pharmacogenomics is an important tool not only in further understanding of interindividual variability but also to assess the therapeutic potential of such variability in drug individualization and therapeutic optimization .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKSYIHWRBBHIC-JVWRJRKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311881 | |
Record name | Valproic acid glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Valproic acid glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000901 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Valproic acid glucuronide | |
CAS RN |
60113-83-9 | |
Record name | Valproic acid glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60113-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valproic acid glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valproic acid glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VALPROATE GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB05J7266C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Valproic acid glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000901 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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